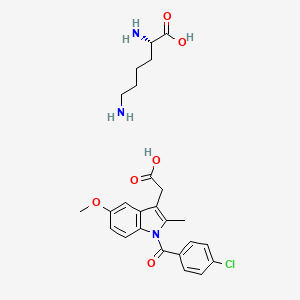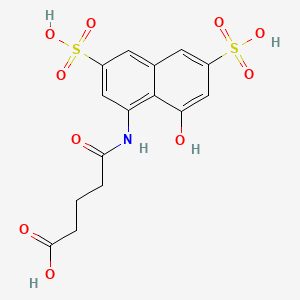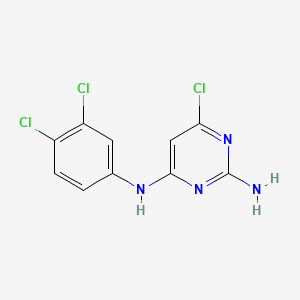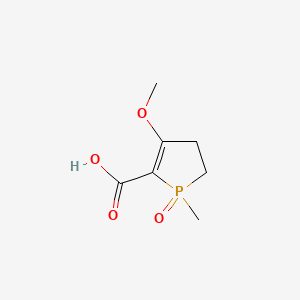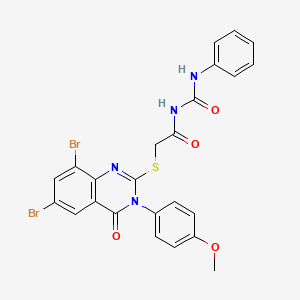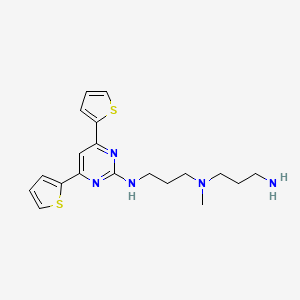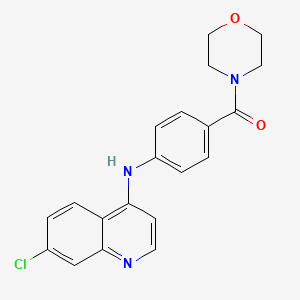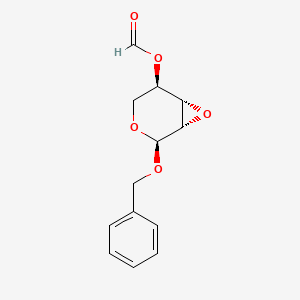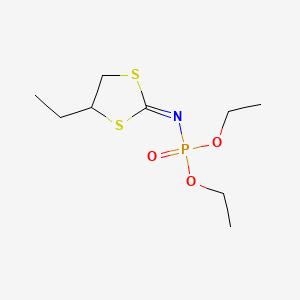
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
American cyanamid AC 47,826 is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
American cyanamid AC 47,826 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
American cyanamid AC 47,826 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
American cyanamid AC 47,826 can be compared with other similar compounds such as calcium cyanamide and sodium cyanamide. While these compounds share some chemical properties, American cyanamid AC 47,826 is unique in its specific applications and effects. The differences in their chemical structures and reactivity profiles contribute to their distinct uses in various fields.
Eigenschaften
CAS-Nummer |
63907-31-3 |
|---|---|
Molekularformel |
C9H18NO3PS2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9- |
InChI-Schlüssel |
OHGALUAHIAGMAC-KTKRTIGZSA-N |
Isomerische SMILES |
CCC1CS/C(=N/P(=O)(OCC)OCC)/S1 |
Kanonische SMILES |
CCC1CSC(=NP(=O)(OCC)OCC)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


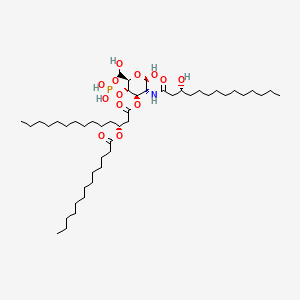
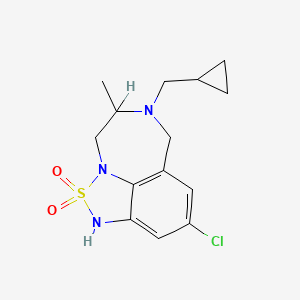
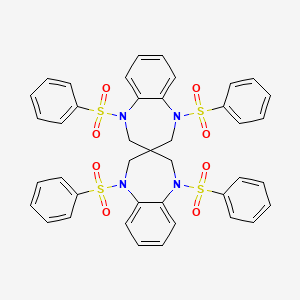
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
